2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
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Description
“2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide” is a complex organic compound. It contains a chromene moiety, which is a heterocyclic compound with a fused benzene and pyran ring. This compound also has methoxy (OCH3) and acetamide (CH3CONH2) functional groups .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and functional groups. It contains a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. Attached to this core are methoxy and acetamide groups, which contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reaction conditions and the reagents used. Given the presence of the acetamide and methoxy functional groups, it could potentially undergo a variety of reactions including hydrolysis, substitution, and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For a similar compound, “N-(3-Ethoxypropyl)-2-(4-methoxyphenoxy)acetamide”, the boiling point is reported to be 461.3±35.0 °C at 760 mmHg, and the index of refraction is reported .Scientific Research Applications
Synthesis and Characterization
Compounds structurally similar to 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide have been synthesized and characterized, providing a foundation for exploring their diverse biological activities. These syntheses involve multi-step reactions, starting from basic coumarin scaffolds to introduce various functional groups, aiming to enhance biological activity. Characterization using analytical and spectroscopic techniques confirms the structures of these novel compounds (Hamdi et al., 2012; Al-Amiery et al., 2016).
Antimicrobial and Antioxidant Activities
The antimicrobial activity of coumarin derivatives, including those resembling this compound, has been a significant focus. These compounds exhibit promising antibacterial effects against common pathogens such as E. coli, S. aureus, and B. subtilis, suggesting their potential as novel antimicrobial agents (Behrami & Dobroshi, 2019). Additionally, their antioxidant activities have been studied, showing that some coumarin derivatives possess significant free radical scavenging properties, which could be beneficial in managing oxidative stress-related conditions (Kadhum et al., 2011).
Anticancer Activity
The anticancer potential of coumarin derivatives has also been explored, with some compounds exhibiting inhibitory activity against various human cancer cell lines. This suggests their utility in developing new anticancer therapies, highlighting the importance of structural modification in enhancing biological activity (Shi et al., 2020).
Sensor Applications
Coumarin derivatives have been utilized in designing fluorescent probes for metal ion detection, demonstrating selectivity towards Fe3+ and Cu2+. This application is crucial in environmental monitoring and bioimaging, showcasing the versatility of coumarin-based compounds in scientific research (Guo, 2013).
Properties
IUPAC Name |
2-[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-11-19(26-13-5-3-12(23-2)4-6-13)18(22)15-8-7-14(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSCKPFDCHWXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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